

CAS number and molecular weight of Dibromomaleimide-C5-COOH.

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Compound of Interest

Compound Name: *Dibromomaleimide-C5-COOH*

Cat. No.: *B6358058*

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In-Depth Technical Guide: Dibromomaleimide-C5-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Dibromomaleimide-C5-COOH**, a heterobifunctional crosslinker pivotal in the field of bioconjugation and antibody-drug conjugate (ADC) development.

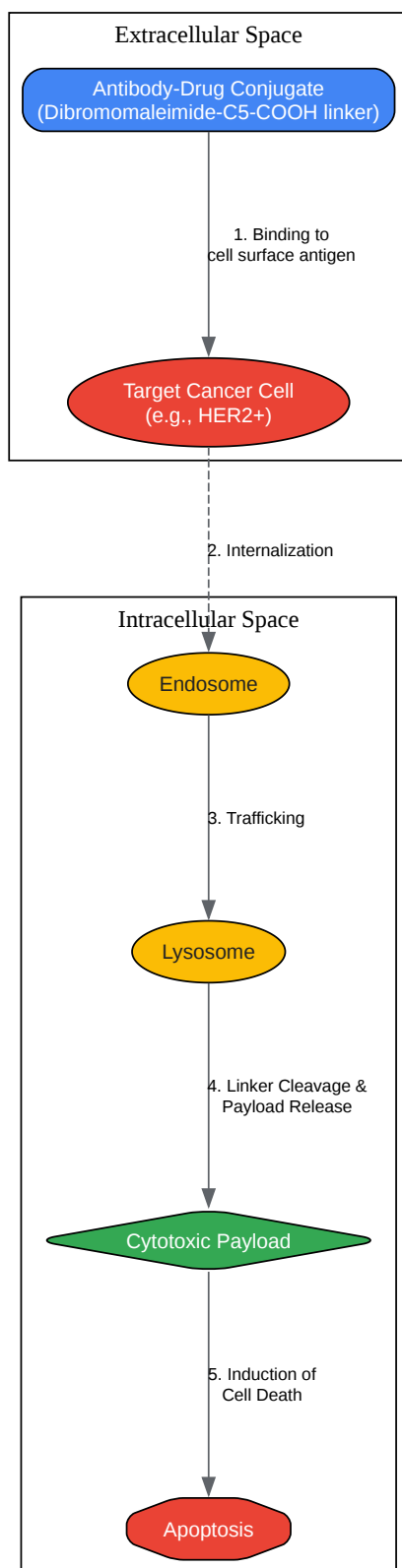
Core Compound Information

Dibromomaleimide-C5-COOH is a versatile reagent designed for the stable and site-specific conjugation of molecules to proteins, particularly antibodies. Its structure features a dibromomaleimide group for reaction with thiol groups and a C5 carboxylic acid linker for the attachment of various payloads.

Parameter	Value	Reference
CAS Number	1443214-97-8	[1][2][3][4][5]
Molecular Weight	369.01 g/mol	[2][3][4][6]
Molecular Formula	C10H11Br2NO4	[4][6]
Synonyms	6-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid, DBM-C5-COOH	[6]
Purity	>98%	[3]
Solubility	Soluble in DMSO (≥ 100 mg/mL)	[3][4]

Mechanism of Action in Antibody-Drug Conjugates

Dibromomaleimide-C5-COOH serves as a crucial linker in the construction of ADCs. The general mechanism involves the antibody guiding the cytotoxic payload to a target cell, followed by internalization and release of the payload, leading to cell death. The dibromomaleimide moiety is particularly effective at bridging reduced disulfide bonds within the antibody structure, creating a stable and homogeneous conjugate.



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Fig. 1: General mechanism of action for an Antibody-Drug Conjugate utilizing a cleavable linker.

Experimental Protocols

The following is a generalized protocol for the conjugation of **Dibromomaleimide-C5-COOH** to an antibody, based on established methods for dibromomaleimide-based linkers. Optimization may be required for specific antibodies and payloads.

Materials:

- Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS or borate buffer, pH 7.4-8.5)
- **Dibromomaleimide-C5-COOH**
- Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in dH₂O)
- Anhydrous Dimethylformamide (DMF)
- Payload with a suitable reactive group for conjugation to the carboxylic acid of the linker
- Ultrafiltration devices (e.g., 10 kDa MWCO)
- Reaction buffers and solvents

Procedure:

- Antibody Reduction:
 - To the antibody solution (e.g., 20-50 μ M), add the TCEP solution to a final concentration of 3-8 equivalents per antibody.
 - Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
- Conjugation of **Dibromomaleimide-C5-COOH**:
 - Prepare a stock solution of **Dibromomaleimide-C5-COOH** in anhydrous DMF (e.g., 10 mM).

- Add the **Dibromomaleimide-C5-COOH** solution to the reduced antibody mixture (5-15 equivalents).
- Incubate the reaction at 22°C for 1 hour.
- Purification:
 - Remove excess reagents via ultrafiltration. Exchange the buffer with a suitable conjugation buffer (e.g., PBS, pH 7.4).
- Payload Attachment (Example with an amine-containing payload):
 - Activate the carboxylic acid of the conjugated linker using standard carbodiimide chemistry (e.g., EDC/NHS).
 - Add the amine-containing payload and incubate to form a stable amide bond.
- Final Purification and Characterization:
 - Purify the final ADC using ultrafiltration or size-exclusion chromatography.
 - Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of an antibody-drug conjugate using **Dibromomaleimide-C5-COOH**.



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Fig. 2: Workflow for the synthesis of an ADC using **Dibromomaleimide-C5-COOH**.

Applications in Drug Development

Dibromomaleimide-C5-COOH is a key component in the development of next-generation ADCs. Its ability to form stable, site-specific linkages offers several advantages:

- **Homogeneity:** Produces ADCs with a well-defined drug-to-antibody ratio (DAR), leading to more consistent pharmacological properties.
- **Stability:** The resulting dithiomaleimide linkage is stable in circulation, reducing premature drug release and off-target toxicity.
- **Versatility:** The carboxylic acid handle allows for the attachment of a wide variety of payloads, including cytotoxic agents, imaging agents, and other therapeutic moieties.

The use of dibromomaleimide-based linkers is a promising strategy to enhance the therapeutic window of ADCs, a rapidly growing class of oncology drugs.

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